molecular formula C21H22N2O2 B14131643 2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B14131643
M. Wt: 334.4 g/mol
InChI Key: IWZKSYNKYKEYHL-UHFFFAOYSA-N
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Description

2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a unique structure that includes a phenylpiperazine moiety linked to an isoindole-1,3-dione core, making it a subject of interest for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione typically involves the reaction of isoindoline-1,3-dione derivatives with phenylpiperazine under controlled conditions. One common method includes heating the reactants in a solventless environment, which not only simplifies the process but also adheres to green chemistry principles . The reaction conditions often involve simple heating and purification steps to ensure the desired product’s purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. These methods are designed to optimize yield and reduce waste, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenylpiperazine derivatives .

Mechanism of Action

The mechanism of action of 2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it acts as an acetylcholinesterase inhibitor, binding to the enzyme’s active site and preventing the breakdown of acetylcholine. This inhibition enhances cholinergic neurotransmission, which is beneficial in treating conditions like Alzheimer’s disease . Additionally, the compound may interact with other receptors and enzymes, modulating various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione apart is its dual functionality as both an enzyme inhibitor and a receptor modulator. This versatility makes it a valuable tool in medicinal chemistry and pharmacology, offering potential therapeutic benefits across various domains .

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

2-[2-(1-phenylpiperidin-4-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C21H22N2O2/c24-20-18-8-4-5-9-19(18)21(25)23(20)15-12-16-10-13-22(14-11-16)17-6-2-1-3-7-17/h1-9,16H,10-15H2

InChI Key

IWZKSYNKYKEYHL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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